Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
Description
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 483334-60-7) is a substituted dihydroisoquinoline derivative characterized by a conjugated ylidene moiety and a methyl ester group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.279 g/mol . The compound features a partially unsaturated 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, which enhance its solubility in organic solvents. This compound is primarily utilized in organic synthesis and pharmacological research, though its specific applications are less documented compared to fluorophore-modified analogs .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3 |
InChI Key |
CVEBXPRITHLJKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize ionic intermediates. Sodium hydride (NaH) is commonly employed as a base for deprotonation due to its strong basicity and compatibility with DMF. In contrast, reactions requiring low temperatures (e.g., –70°C) utilize THF for its low freezing point and inertness toward organolithium reagents.
Temperature and Reaction Time
Cyclization reactions typically proceed at reflux temperatures (100–120°C) over 12–24 hours. Conversely, condensation reactions involving n-BuLi require strict temperature control (–70°C to 0°C) to prevent decomposition of the lithiated intermediate. Extended reaction times (up to 72 hours) are necessary for hydrogenation or deprotection steps, as seen in the reduction of benzyl-protected intermediates using palladium on carbon (Pd/C) under hydrogen gas.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash column chromatography using gradients of ethyl acetate in hexane or dichloromethane/methanol. For example, the mesylate precursor of MC225 (a structurally related compound) was purified using a Biotage system with a 0–50% ethyl acetate gradient, achieving 75% purity despite challenges with silica-induced instability.
Spectroscopic Analysis
1H NMR and LC-MS are critical for verifying structural integrity. Key spectral features of this compound include:
-
Multiplet resonances between δ 2.45–2.93 ppm corresponding to the tetrahydroisoquinoline’s methylene protons.
-
A characteristic vinyl proton signal at δ 6.52–6.65 ppm for the ylidene moiety.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Structure:
- Molecular Formula: C16H21NO3
- Molecular Weight: 273.35 g/mol
- CAS Number: 79641-44-4
Synthesis Methods:
The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl acetoacetate. The reaction is often facilitated by bases such as sodium ethoxide or potassium tert-butoxide in a nucleophilic addition-elimination mechanism.
Industrial Production:
In industrial settings, optimization of reaction conditions (temperature, solvent choice, and reactant concentrations) is crucial for scaling up production. Techniques such as continuous flow reactors may enhance efficiency and yield.
This compound has been investigated for various biological activities:
Anticancer Properties
Isoquinoline derivatives have demonstrated significant anticancer activities. Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in related compounds.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 6a-1 | PC12 | 455 | Neuroprotection |
| 3b | CEM/C2 | Not specified | Topoisomerase inhibition |
| 7 | Murine Mammary | Not specified | NF-kB pathway inhibition |
These findings suggest that this compound may exert similar antiproliferative effects against various cancer cell lines.
Neuroprotective Effects
Research has shown that isoquinoline derivatives can provide neuroprotection by modulating neurotransmitter systems. For instance, the compound has been linked to the inhibition of neuronal activity in specific contexts, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies highlight the pharmacological potential of this compound:
Case Study: Contractile Activity Modulation
A study investigated the compound's effects on smooth muscle contractility. The results indicated that the compound could significantly influence calcium currents by modulating muscarinic acetylcholine receptors at concentrations around 50 μM. This effect was evidenced by a notable reduction in receptor activity when co-administered with other agents.
Case Study: In Silico Evaluations
In silico studies have been employed to assess the biological activity and toxicity profiles of similar isoquinoline derivatives. These evaluations guide further experimental designs for understanding the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional analogs of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate can be categorized based on substitutions, saturation, and functional groups. Below is a detailed comparison:
Structural Analogs with Ester Modifications
Key Observations :
- The ethyl ester analog (CAS 155601-17-5) exhibits a higher molecular weight and boiling point due to the longer alkyl chain, enhancing lipophilicity .
- Compound 6d () includes a methyl group at position 1, which may sterically hinder reactivity compared to the ylidene-containing target compound .
Saturation and Ionic Derivatives
Key Observations :
- The tetrahydroisoquinoline derivatives lack the ylidene group, reducing conjugation and reactivity but improving stability .
- The hydrochloride salt (CAS 53009-13-5) demonstrates enhanced solubility in polar solvents due to ionic character .
Boron-Containing Fluorophores
Key Observations :
- Boron-containing analogs (e.g., 19f ) exhibit strong fluorescence due to extended conjugation and electron-deficient boron centers, making them suitable for imaging applications .
- The target compound lacks such modifications, limiting its utility in optical studies.
Pharmacologically Active Derivatives
Key Observations :
- Compounds like 6 () demonstrate significant antitumor activity due to trimethoxyphenyl groups, which are absent in the target compound .
Biological Activity
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS: 79641-44-4) is a compound belonging to the isoquinoline derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | methyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
| CAS Number | 79641-44-4 |
| InChI Key | CVEBXPRITHLJKJ-FLIBITNWSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features of the compound allow it to modulate the activity of these targets, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives exhibit antimicrobial properties, potentially making this compound useful in treating infections.
- Anticancer Properties : Research indicates that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of several isoquinoline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
The compound was found to activate caspase pathways leading to programmed cell death in HeLa cells and showed a dose-dependent inhibition of proliferation in MCF-7 cells.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in a mouse model of induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could reduce neuronal cell death by modulating antioxidant enzyme activity and reducing reactive oxygen species levels.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving heterocyclization or condensation. A common approach involves reacting 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with activated acetates. For example, [3,4-dihydroisoquinolin-1(2H)-ylidene]acetamides can undergo direct heterocyclization with reagents like aroylketenes or furan-2,3-diones to form the ylidene-acetate core . Key steps include:
-
Step 1 : Preparation of the dihydroisoquinoline precursor via reductive amination or cyclization.
-
Step 2 : Condensation with methyl glyoxylate derivatives under basic or catalytic conditions (e.g., PdI2/KI systems) to form the ylidene moiety .
-
Step 3 : Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .
Synthetic Route Key Reagents/Conditions Yield (%) Reference Heterocyclization with aroylketenes AlCl₃ catalysis, reflux 58–65 Pd-catalyzed carbonylation PdI₂/KI, CO gas, MeOH 45–60
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the ylidene proton (δ 5.8–6.2 ppm) and quaternary carbons in the dihydroisoquinoline ring. Methoxy groups (δ 3.7–3.9 ppm) and ester carbonyls (δ 170–175 ppm) are diagnostic .
- X-ray Crystallography : Resolves the Z/E configuration of the ylidene group and confirms the planarity of the dihydroisoquinoline system (e.g., bond angles < 120° between fused rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₃H₁₅NO₄⁺, m/z calculated 257.1052) .
Q. What are the standard analytical techniques for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystallinity and minimal impurities .
- TLC Monitoring : Petroleum ether/ethyl acetate (3:1) to track reaction progress; Rf ~0.4 under UV .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer : Critical variables include:
- Catalyst Selection : AlCl₃·6H₂O improves heterocyclization efficiency compared to non-hydrated Lewis acids .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) favor cyclization .
- Temperature Control : Reflux (110°C) accelerates ring closure but may require inert atmospheres to prevent oxidation .
- Example Optimization : Replacing conventional heating with microwave-assisted synthesis reduced reaction time from 12 h to 2 h, achieving 72% yield .
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. cytotoxic effects) may arise from:
-
Assay Variability : Standardize protocols (e.g., hotplate test duration, cell lines) to minimize inter-lab differences .
-
Structural Analog Comparison : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify pharmacophores. For example, 2-(3,3-dimethyl-dihydroisoquinolinylidene)acetamides showed 27.10 min analgesic latency in mice vs. 16.60 min for controls .
-
Metabolite Interference : Use LC-MS to rule out degradation products during in vitro assays .
Biological Activity Assay Type Result (vs. Control) Reference Analgesic (hotplate test) Mouse model 27.10 min vs. 16.60 Anticancer (MCF-7 cells) MTT assay IC₅₀ = 12.5 μM
Q. What computational methods predict reactivity or interactions of this compound?
- Methodological Answer :
- DFT Calculations : Model the ylidene group’s electron density to predict sites for electrophilic attack (e.g., C-3 of dihydroisoquinoline) .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The ester group shows hydrogen bonding with Arg120, explaining observed anti-inflammatory activity .
- MD Simulations : Assess stability in lipid bilayers to prioritize derivatives for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
